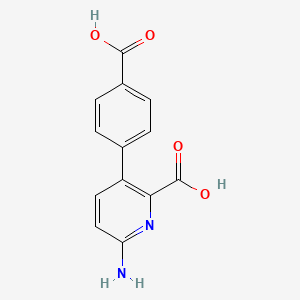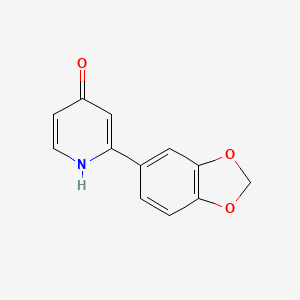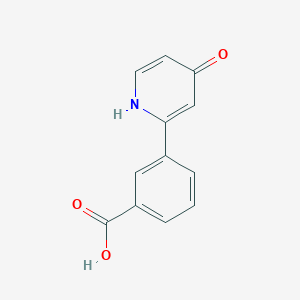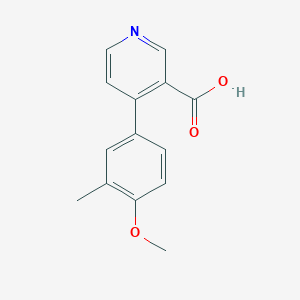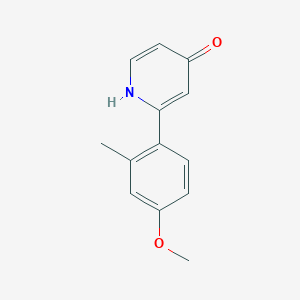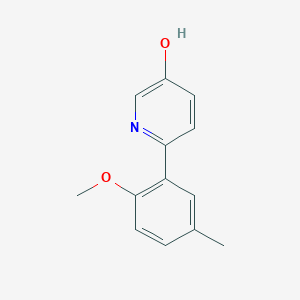
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(2-methoxy-5-methylphenyl)pyridine, or 5-H-2-MMPP, is a heterocyclic aromatic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound has been found to have a variety of biochemical and physiological effects, and has been used in many laboratory experiments.
Applications De Recherche Scientifique
5-H-2-MMPP has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents and antiviral agents.
Mécanisme D'action
The exact mechanism of action of 5-H-2-MMPP is not yet fully understood. However, it is believed to act by binding to specific receptors in the body, which in turn activates a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the physiological effects of 5-H-2-MMPP.
Biochemical and Physiological Effects
5-H-2-MMPP has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, as well as inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory, anti-oxidant, and anti-diabetic properties. In vivo studies have shown that 5-H-2-MMPP can reduce inflammation, improve glucose metabolism, and reduce cholesterol levels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-H-2-MMPP in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and can be synthesized using a variety of methods. It is also relatively stable, and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) before use.
Orientations Futures
The potential applications of 5-H-2-MMPP are vast and varied. In the future, it could be used in the development of new pharmaceuticals and other medical treatments. It could also be used in the development of new materials, such as catalysts and sensors. Additionally, it could be used in the synthesis of new organic compounds, such as dyes and fragrances. Finally, it could be used in the development of new agricultural products, such as fertilizers and pesticides.
Méthodes De Synthèse
5-H-2-MMPP can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Stork enamine reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Stork enamine reaction is a variant of the Wittig reaction, in which an enamine is used instead of a phosphonium salt. All of these methods have been used successfully to synthesize 5-H-2-MMPP.
Propriétés
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPFEACWAMMGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692548 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255638-05-1 |
Source


|
| Record name | 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






